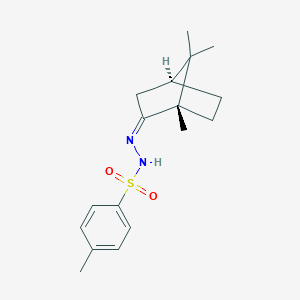
(1S)-(-)-Camphor p-tosylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(-)-Camphor p-tosylhydrazone, also known as CTH, is a chiral auxiliary compound that has been extensively used in organic chemistry. It is a white crystalline solid with a molecular weight of 329.43 g/mol and a melting point of 184-187 °C. CTH is widely used as a chiral auxiliary in asymmetric synthesis and has gained significant attention in recent years due to its unique properties.
Mécanisme D'action
The mechanism of action of (1S)-(-)-Camphor p-tosylhydrazone involves the formation of a diastereomeric complex between the chiral auxiliary and the substrate. This complex undergoes a range of reactions, including nucleophilic addition, reduction, and oxidation, to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary enhances the selectivity of these reactions, enabling the production of enantiomerically pure compounds.
Effets Biochimiques Et Physiologiques
(1S)-(-)-Camphor p-tosylhydrazone has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a chiral auxiliary in organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has several advantages. It is a readily available and inexpensive compound that is easy to synthesize. (1S)-(-)-Camphor p-tosylhydrazone also exhibits high enantiomeric purity, which simplifies the synthesis of enantiomerically pure compounds. However, the use of (1S)-(-)-Camphor p-tosylhydrazone also has some limitations. It is not suitable for all types of reactions, and its use may result in low yields or selectivity in some cases.
Orientations Futures
For research include the development of new synthetic methods for (1S)-(-)-Camphor p-tosylhydrazone and the exploration of its use in new types of reactions. Additionally, the use of (1S)-(-)-Camphor p-tosylhydrazone in the synthesis of complex natural products and pharmaceuticals is an area of active research. The development of new chiral ligands and catalysts based on (1S)-(-)-Camphor p-tosylhydrazone is also an area of interest. Overall, the use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is likely to continue to be an important tool in organic chemistry research.
Méthodes De Synthèse
The synthesis of (1S)-(-)-Camphor p-tosylhydrazone involves the reaction between camphor and p-toluenesulfonyl hydrazide in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is highly advantageous due to its ease of synthesis and high enantiomeric purity.
Applications De Recherche Scientifique
(1S)-(-)-Camphor p-tosylhydrazone has been extensively used in asymmetric synthesis as a chiral auxiliary. It has been employed in the synthesis of a wide range of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. (1S)-(-)-Camphor p-tosylhydrazone has also been used in the synthesis of chiral ligands and catalysts for asymmetric transformations. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has significantly simplified the synthesis of chiral compounds and has enabled the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
123408-99-1 |
|---|---|
Nom du produit |
(1S)-(-)-Camphor p-tosylhydrazone |
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
Clé InChI |
DPXSCASCDWIKEX-TZZOIZJYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Pictogrammes |
Irritant |
Synonymes |
(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



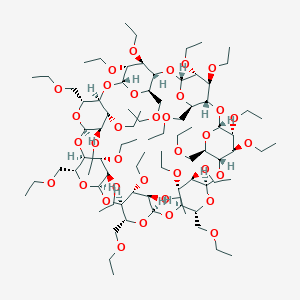
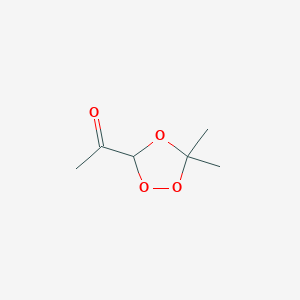
acetate](/img/structure/B56186.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

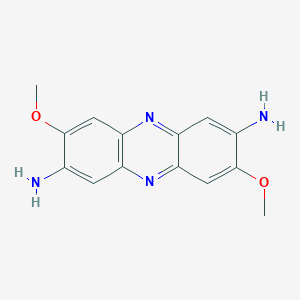
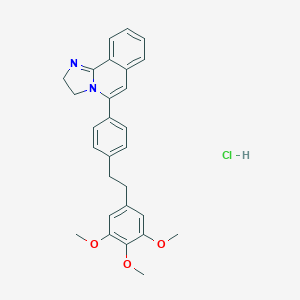
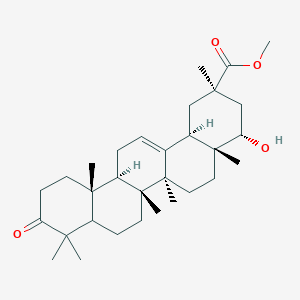
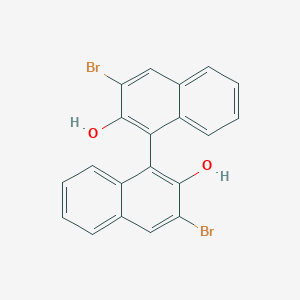
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
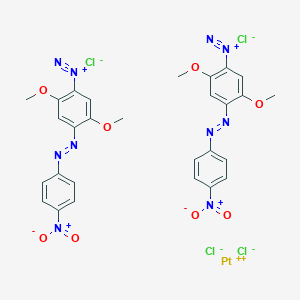
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)